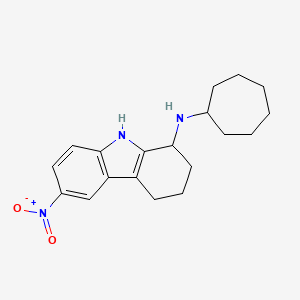![molecular formula C20H21NO6 B5121590 5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid CAS No. 5973-52-4](/img/structure/B5121590.png)
5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C20H21NO6 and a molecular weight of 371.384 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a butan-2-ylphenoxy group and an acetylamino group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the butan-2-ylphenoxy intermediate. This intermediate is then reacted with acetic anhydride to form the acetylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,4-dicarboxylic acid
- 5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,2-dicarboxylic acid
Uniqueness
5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-12(2)16-6-4-5-7-17(16)27-11-18(22)21-15-9-13(19(23)24)8-14(10-15)20(25)26/h4-10,12H,3,11H2,1-2H3,(H,21,22)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHAEMLLYXERQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387043 |
Source


|
| Record name | 5-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-52-4 |
Source


|
| Record name | 5-[[2-(2-butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[1-(4-fluorophenyl)-1-butanone]](/img/structure/B5121532.png)
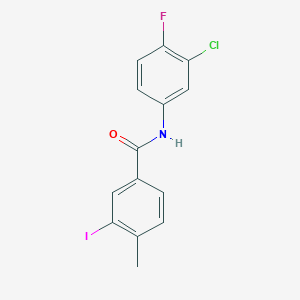
![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B5121544.png)
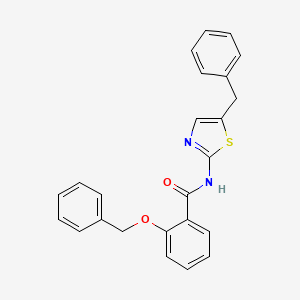
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)
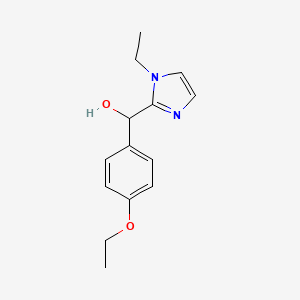
![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)
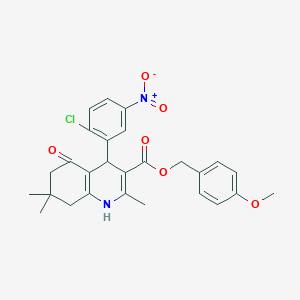
![1-cyclohexyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5121606.png)
![2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide](/img/structure/B5121610.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)
